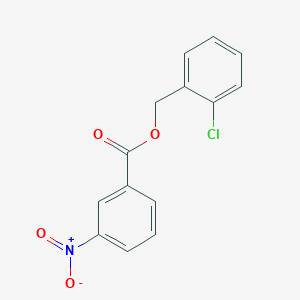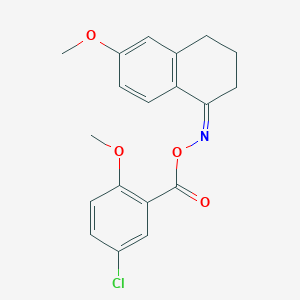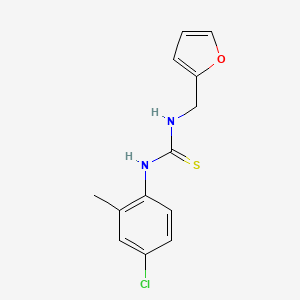
N-(3-methoxyphenyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-morpholinecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(3-methoxyphenyl)-4-morpholinecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-(3-methoxyphenyl)-4-morpholinecarboxamide reduces the influx of calcium ions into cells, leading to a decrease in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models, and clinical trials have demonstrated its efficacy in reducing pain in patients with diabetic neuropathy. It has also been shown to have antiepileptic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-4-morpholinecarboxamide has several advantages for lab experiments. It is a potent and selective T-type calcium channel blocker, making it a useful tool for studying the role of these channels in various physiological processes. However, its selectivity for T-type calcium channels may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-methoxyphenyl)-4-morpholinecarboxamide. One area of interest is its potential use in the treatment of epilepsy. Another area of interest is its potential use in the treatment of pain, particularly in patients with neuropathic pain. Additionally, further research is needed to fully understand the mechanisms by which N-(3-methoxyphenyl)-4-morpholinecarboxamide exerts its effects, which could lead to the development of more effective treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-4-morpholinecarboxamide involves the reaction of 3-methoxyaniline with ethyl 4-chloro-3-oxobutanoate to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This compound is then reacted with morpholine and ammonia to yield N-(3-methoxyphenyl)-4-morpholinecarboxamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-morpholinecarboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, pain, and epilepsy. It has been shown to have antihypertensive effects in animal models, and clinical trials have demonstrated its efficacy in reducing pain in patients with diabetic neuropathy.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-4-2-3-10(9-11)13-12(15)14-5-7-17-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZMTWXKZIMZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)



![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)
![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)
